molecular formula C6H13NO B1601211 cis-(2-Amino-cyclopentyl)-methanol CAS No. 40482-12-0

cis-(2-Amino-cyclopentyl)-methanol

Cat. No.: B1601211
CAS No.: 40482-12-0
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-WDSKDSINSA-N
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Description

cis-(2-Amino-cyclopentyl)-methanol: is an organic compound featuring a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(2-Amino-cyclopentyl)-methanol typically involves the following steps:

    Cyclopentane Ring Formation: Starting from a suitable precursor, the cyclopentane ring is formed through cyclization reactions.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. This may involve

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

cis-(2-Amino-cyclopentyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of cis-(2-Amino-cyclopentyl)-methanol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    trans-(2-Amino-cyclopentyl)-methanol: Differing in the spatial arrangement of the amino and hydroxyl groups.

    Cyclopentanol Derivatives: Compounds with similar cyclopentane structures but different functional groups.

Uniqueness

cis-(2-Amino-cyclopentyl)-methanol is unique due to its specific cis-configuration, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

[(1R,2S)-2-aminocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542708
Record name [(1R,2S)-2-Aminocyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40482-12-0
Record name [(1R,2S)-2-Aminocyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2S)-2-aminocyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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